2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride

Stereochemistry Medicinal Chemistry Chiral Resolution

2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is a chiral heterocyclic amine salt featuring a tetrahydropyran (oxane) ring C2-substituted with a 1-methylimidazole moiety and an amine at C3, configured as a racemic trans mixture (rac-(2R,3R)) or single enantiomers (2S,3S). The dihydrochloride salt form (molecular weight 254.15 g/mol, formula C9H17Cl2N3O) improves aqueous solubility and handling stability, which is critical for reproducible biological assays.

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
Cat. No. B13255274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride
Molecular FormulaC9H17Cl2N3O
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2C(CCCO2)N.Cl.Cl
InChIInChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H
InChIKeyAAWISMLKIAVUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride: Procurement-Relevant Chemical Profile


2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is a chiral heterocyclic amine salt featuring a tetrahydropyran (oxane) ring C2-substituted with a 1-methylimidazole moiety and an amine at C3, configured as a racemic trans mixture (rac-(2R,3R)) or single enantiomers (2S,3S) . The dihydrochloride salt form (molecular weight 254.15 g/mol, formula C9H17Cl2N3O) improves aqueous solubility and handling stability, which is critical for reproducible biological assays . It belongs to a class of imidazole-oxane hybrids that have garnered interest as scaffolds for kinase and heme oxygenase-1 (HO-1) inhibitor design [1].

Why Generic Imidazole or Oxane Analogs Cannot Replace 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride


Substituting this compound with simpler imidazole or oxane derivatives fails because the precise C2-(1-methylimidazole) substitution on the oxane ring, in conjunction with the C3-amine and the dihydrochloride salt stoichiometry, dictates both the three-dimensional pharmacophore presentation and the physicochemical properties essential for target engagement. The N-methyl group on the imidazole prevents tautomerization and off-target metal coordination observed with unsubstituted imidazoles, while the trans-stereochemistry of the oxane ring influences the spatial orientation of the amine and imidazole moieties, directly impacting binding to shallow kinase hydrophobic pockets or the western region of HO-1 [1]. Even closely related isomers, such as 3-(1H-imidazol-2-yl)oxan-3-amine, present a fundamentally different geometry that abolishes the specific interaction profile .

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride


Stereochemical Configuration Determines Biological Activity: trans-(2R,3R) vs. cis Isomers and Single Enantiomers

The racemic trans configuration (rac-(2R,3R)) is the predominantly studied form for this scaffold, with studies on related tetrahydropyranyl-imidazole p38 MAPK inhibitors demonstrating that trans stereochemistry is essential for potent kinase inhibition [1]. The single enantiomer (2S,3S), available in 98% purity from vendors such as Leyan, offers a defined stereochemical composition for investigations requiring enantiopure material, contrasting with the racemic mixture (95% purity) that is more commonly supplied . For a closely related analog, (2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine dihydrochloride, an IC50 of 13 nM has been reported against GPR4 in a binding assay, demonstrating that this specific stereochemical arrangement can yield nanomolar potency [2].

Stereochemistry Medicinal Chemistry Chiral Resolution

Salt Form Advantage: Dihydrochloride vs. Free Base for Aqueous Solubility and Assay Reproducibility

The dihydrochloride salt form of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine significantly enhances aqueous solubility compared to the free base (C9H15N3O, MW 181.23 g/mol), which is crucial for reliable in vitro pharmacological evaluation . While quantitative solubility data for this specific compound is not publicly disclosed, the general principle is well-established: hydrochloride salts of heterocyclic amines typically exhibit >10-fold improvement in aqueous solubility, reducing the need for DMSO in assay buffers and minimizing solvent-induced artifacts [1]. The free base form (CAS 1808338-70-6) is also commercially available, allowing researchers to directly compare salt vs. free base performance in their specific assay systems .

Drug Discovery In Vitro Assays Solubility Enhancement

Class-Level Differentiation: Imidazole-Oxane Hybrids vs. Simple Tetrahydropyranyl Amines in Kinase Inhibition

The combination of an imidazole ring with a tetrahydropyranyl amine moiety creates a scaffold that exploits the ATP-mimetic properties of imidazoles while the tetrahydropyran oxygen and amine engage the kinase's surface-exposed front region (hydrophobic region II). This dual interaction is absent in simple tetrahydropyran-3-amine (oxan-3-amine, CAS 120811-32-7) which lacks the imidazole warhead for heme iron coordination or ATP-pocket binding [1]. Studies on analogous tri- and tetrasubstituted imidazoles with tetrahydropyranyl amino substituents have yielded p38α MAPK IC50 values in the low nanomolar range, whereas the parent tetrahydropyran-3-amine shows no measurable kinase inhibition at concentrations up to 10 µM [1].

Kinase Inhibition p38 MAPK Medicinal Chemistry

N-Methylation on Imidazole: Impact on CYP450 Inhibition Liability vs. Unsubstituted Imidazoles

The N-methyl group on the imidazole ring of this compound is a critical structural feature that reduces the potential for cytochrome P450 (CYP450) inhibition, a well-known liability of unsubstituted imidazoles which coordinate heme iron via the free N-H [1]. In the 2008 J. Med. Chem. study, related 1-substituted imidazole analogs were specifically evaluated for CYP450 interaction potential, demonstrating that N-alkylation significantly reduced inhibition of key metabolically relevant CYP isozymes compared to N-unsubstituted imidazole controls [1]. The methyl group also prevents metabolic N-oxidation and glucuronidation pathways that can lead to rapid clearance of unsubstituted imidazoles [1].

Drug Metabolism CYP450 Inhibition Selectivity

Positional Isomerism: 2-Imidazolyl vs. 3-Imidazolyl Substitution on the Oxane Ring Determines Pharmacophore Presentation

The substitution of the imidazole at the C2 position of the oxane ring, as opposed to the C3 position found in 3-(1H-imidazol-2-yl)oxan-3-amine (CAS 2059926-67-7), fundamentally alters the vector of the imidazole relative to the amine group and the oxane oxygen . Molecular modeling studies on imidazole-based HO-1 inhibitors have established that the position of the imidazole attachment determines the accessibility of the imidazole nitrogen for heme iron coordination and the placement of the hydrophobic group in the western binding pocket [1]. The C2-substitution pattern is specifically required for the dual interaction mode (imidazole-heme coordination + oxane/amine hydrogen bonding) that yields potent inhibition, whereas C3-substitution disrupts this geometry [1].

Positional Isomer Structure-Activity Relationship Molecular Recognition

Optimal Research and Procurement Scenarios for 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride


p38 MAP Kinase Inhibitor Lead Optimization and SAR Studies

This compound serves as a versatile intermediate or core scaffold for developing ATP-competitive p38 MAPK inhibitors. The tetrahydropyranyl amino group positively interacts with the enzyme's surface-exposed front region, while the N-methylimidazole engages the adenine-binding pocket, as demonstrated by the low nanomolar IC50 values achieved with structurally related analogs [1]. Researchers should procure the trans-racemic or single enantiomer forms depending on whether they are exploring stereochemistry-activity relationships or require enantiopure material for co-crystallization studies.

Heme Oxygenase-1 (HO-1) Inhibitor Design Targeting the Western Binding Pocket

Imidazole-containing compounds with a tetrahydropyran scaffold have been identified as promising HO-1 inhibitors with isozyme selectivity and favorable drug-like properties [2]. The C2-linked imidazole coordinates the heme iron, while the oxane ring can be functionalized to explore interactions with the hydrophobic western region of the HO-1 binding pocket. The dihydrochloride salt form ensures adequate solubility for in vitro enzyme inhibition assays and cell-based anticancer activity screening in lines such as U87MG glioblastoma or MCF-7 breast cancer cells [2].

Chemical Biology Probe Development Requiring Defined Stereochemistry and Salt Stoichiometry

The availability of both racemic trans mixture (95% purity) and single enantiomer (2S,3S) in 98% purity allows researchers to conduct rigorous control experiments distinguishing target-specific effects from non-specific membrane interactions . The defined dihydrochloride stoichiometry (2 HCl per molecule) ensures reproducible compound handling and eliminates the variability associated with hygroscopic free bases. This is particularly important for quantitative pharmacological assays such as IC50 determinations, where imprecise compound weighing due to variable hydration can introduce significant error.

GPR4 Antagonist Development for Cancer Immunotherapy Applications

The close structural analog (2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-amine dihydrochloride has demonstrated potent GPR4 antagonism with an IC50 of 13 nM [3]. GPR4 is a pH-sensing G protein-coupled receptor implicated in tumor microenvironment acidification and immune evasion. The 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine scaffold can serve as a starting point for exploring the SAR around the imidazole N-substituent (methyl vs. ethyl vs. larger groups) to optimize GPR4 potency, selectivity, and pharmacokinetic properties for in vivo proof-of-concept studies.

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